2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 416885-42-2, molecular formula: C₁₄H₁₃N₃O₂, molecular weight: 255.27) is a tetrahydroisoquinoline derivative featuring a 5-nitro-substituted pyridine ring at the 2-position of the isoquinoline scaffold . It is commercially available with 95% purity, primarily for research applications . While its specific pharmacological properties remain underexplored in the provided evidence, structural analogs and related tetrahydroisoquinoline derivatives demonstrate diverse biological activities, including receptor modulation, neurotoxicity, and enzyme inhibition.
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLSERLIHRSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319940 | |
| Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416885-42-2 | |
| Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate β-phenylethylamine with an aldehyde.
Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitration of pyridine derivatives using nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the nitropyridine with the tetrahydroisoquinoline core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Conversion to 2-(5-Aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds similar to 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising biological activities. This compound has been studied for its potential as an:
- Anticancer Agent : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Agent : The structure suggests potential interactions with neuroreceptors, indicating possible benefits in treating neurodegenerative diseases.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19). Such inhibition can significantly affect drug metabolism and efficacy:
- CYP1A2 Inhibitor : Implications for drug-drug interactions in polypharmacy scenarios.
- CYP2C19 Inhibitor : Potential effects on the metabolism of widely used medications like clopidogrel.
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound makes it an excellent candidate for SAR studies aimed at optimizing pharmacological properties:
- Modification of Substituents : Researchers can explore variations in the nitropyridine group to enhance activity or reduce toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotective Effects | Showed reduced neurotoxicity in models of oxidative stress; potential for Alzheimer's treatment. |
| Study C | Enzyme Interaction | Identified as a moderate inhibitor of CYP1A2; implications for metabolic pathways in clinical settings. |
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The nitropyridine moiety can participate in electron transfer processes, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The tetrahydroisoquinoline (THIQ) scaffold is a common feature among analogs, but substituents and ring systems critically influence activity:
Key Observations :
- Ring System Differences: Tetrahydroquinoline derivatives (e.g., 5-nitro-THQ) lack the fused benzene ring of THIQ, reducing structural rigidity and possibly altering receptor binding .
Neurotoxicity and Blood-Brain Barrier (BBB) Penetration
- TIQ and 1MeTIQ: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) rapidly cross the BBB, accumulating in the brain and implicating them in Parkinson’s disease pathogenesis . Their metabolism involves hydroxylation and N-methylation, producing neurotoxic isoquinolinium ions via monoamine oxidase (MAO) .
- 2-(5-Nitropyridin-2-yl)-THIQ: The nitro group may reduce BBB penetration due to increased polarity, though this requires empirical validation.
Receptor Modulation and Enzyme Targets
- PPARγ Partial Agonists : 6,7-Dimethoxy-THIQ derivatives with acidic substituents (e.g., tetrazole) act as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, demonstrating antidiabetic effects . The nitro group in 2-(5-nitropyridin-2-yl)-THIQ could interfere with receptor binding due to steric or electronic effects.
- σ2 Receptor Ligands : Fluorinated THIQ derivatives (e.g., RM273) with indole/azaindole substituents show affinity for σ2 receptors, useful in tumor imaging . Nitro-substituted analogs may exhibit distinct electronic profiles affecting receptor interaction.
Cardiovascular and Anti-Inflammatory Effects
- Bradycardic Agents : 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives exhibit potent bradycardic activity, dependent on methoxy groups at positions 6/7 . The absence of methoxy groups in 2-(5-nitropyridin-2-yl)-THIQ suggests divergent cardiovascular effects.
- Anti-Inflammatory Analgesics: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride showed efficacy in thermal and chemical pain models, highlighting the role of aryl and methoxy groups .
Physicochemical and Metabolic Properties
- Metabolic Stability : N-Methyl-THIQ derivatives are prone to MAO-mediated oxidation, generating neurotoxic metabolites . The nitro group may redirect metabolism toward nitroreduction or conjugation pathways, altering toxicity profiles.
Biological Activity
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by its unique structure that combines a tetrahydroisoquinoline core with a nitropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumoral, and neuroprotective effects.
- Molecular Formula : C₁₄H₁₃N₃O₂
- Molecular Weight : 255.27 g/mol
- CAS Number : 416885-42-2
- Density : 1.3±0.1 g/cm³
- Boiling Point : 467.5±45.0 °C at 760 mmHg
- Flash Point : 236.5±28.7 °C
The biological activity of this compound is attributed to its interaction with various molecular targets:
- The nitropyridine moiety can participate in electron transfer processes.
- The tetrahydroisoquinoline core is capable of interacting with hydrophobic pockets in proteins, influencing neurotransmitter receptors and enzymes involved in neurological pathways .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism generally involves the reduction of nitro groups to form reactive intermediates that bind covalently to DNA, leading to cell death . Studies have shown that derivatives of nitropyridine exhibit significant antimicrobial activity against various pathogens. For instance:
- 5-Nitrophenantroline has demonstrated an MIC value of 0.78 μM against Mycobacterium tuberculosis, indicating the importance of the nitro group in enhancing antitubercular activity .
Antitumoral Activity
The antitumoral potential of compounds like this compound is linked to their ability to target hypoxic tumor environments. Nitro aromatic compounds can act as prodrugs that become activated under low oxygen conditions, which is characteristic of many tumors . Research indicates that the presence of a nitro group significantly enhances the anticancer efficacy of certain derivatives by modulating intracellular mechanisms involved in apoptosis and cell proliferation.
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of tetrahydroisoquinoline derivatives. For example:
- In a study involving MPTP-induced neurotoxicity in rats, pretreatment with derivatives like 1-methyl-tetrahydroisoquinoline showed significant inhibition of dopaminergic cell death by reducing oxidative stress markers . This suggests that similar derivatives may offer protective effects against neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are validated for preparing 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives?
Answer:
A common approach involves Ugi-type multicomponent reactions or electrooxidative dehydrogenation of tetrahydroisoquinoline scaffolds. For example, IBX-mediated oxidative Ugi reactions enable simultaneous N- and C1-functionalization using carboxylic acids, isonitriles, and tetrahydroisoquinoline precursors, achieving yields up to 85% . Electrooxidative pathways (e.g., using TEMPO and 2 kV DC voltage) selectively dehydrogenate tetrahydroisoquinolines to generate dihydroisoquinoline intermediates, critical for further nitropyridinyl substitutions .
Basic: How are aminoacetylenic tetrahydroisoquinoline derivatives characterized post-synthesis?
Answer:
Key characterization steps include:
- Elemental analysis (e.g., ZI-3: C 80.62%, H 8.05%, N 10.45%) .
- Spectral profiling : for substituent position verification and IR for functional group identification (e.g., alkyne stretches at ~2100 cm) .
- Chromatographic purity : Flash column chromatography (e.g., silica gel 60 Å, 230–400 mesh) ensures >90% purity .
Advanced: What experimental challenges arise in achieving selective semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline?
Answer:
The proximity of oxidation potentials (e.g., +1.01 V vs. NHE for two-proton dehydrogenation vs. +1.15 V for four-proton oxidation) complicates selectivity. Strategies include:
- Photocatalytic systems : Noble metal-free MoS/ZnInS nanocomposites enable acceptorless dehydrogenation via controlled hole-electron pair generation .
- Electrochemical optimization : Adjusting DC voltage (e.g., 2 kV) and mediators (TEMPO) to stabilize radical intermediates .
Advanced: How do structural modifications influence dual PPARγ agonist and PTP-1B inhibitory activities in tetrahydroisoquinoline derivatives?
Answer:
Derivatives with 2-acyl substituents (e.g., hexadienoyl groups) enhance PPARγ/α binding via hydrophobic interactions, while 3-carboxylic acid moieties enable PTP-1B inhibition through active-site coordination. For example, compound 14 showed EC values of 0.2 µM (PPARγ) and 1.1 µM (PTP-1B), with structural dynamics validated by molecular docking .
Basic: What spectroscopic techniques are critical for confirming nitro-group positioning in nitropyridinyl-tetrahydroisoquinoline hybrids?
Answer:
- : Nitro groups induce deshielding (~125–135 ppm for aromatic carbons adjacent to NO) .
- High-resolution MS : Exact mass analysis (e.g., [M+H] for CHNO: 242.1056) confirms molecular formula .
- X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., 2-iodophenyl-substituted analogs) .
Advanced: Why do certain 2-nitroaryl-tetrahydroisoquinolines exhibit bioreductive selectivity for NQO1 over E. coli nitroreductase?
Answer:
Electron-withdrawing substituents (e.g., 3,5-dinitropyridinyl) enhance NQO1 affinity due to compatibility with the enzyme’s hydrophobic active site. For example, compound 12 showed 12-fold higher NQO1 activity (k/K = 4.7 × 10 Ms) compared to E. coli nitroreductase, attributed to steric constraints in the bacterial enzyme’s binding pocket .
Basic: What protocols ensure high diastereomeric purity in tetrahydroisoquinoline-based acrylamide derivatives?
Answer:
- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
- Diastereoselective synthesis : (E)-3-(4-Iodophenyl)-N-butylacrylamide derivatives achieve >95% de via steric control during alkylation .
Advanced: How can dopamine D3 receptor selectivity be optimized in tetrahydroisoquinoline ligands?
Answer:
- Arylamide elongation : Increasing the spacer length (e.g., butyl vs. propyl) improves D3 selectivity (e.g., compound 51 : K(D3) = 12 nM, 123-fold selectivity over D2) .
- Substituent electronics : Electron-deficient aryl groups (e.g., 4-iodophenyl) reduce off-target binding to σ receptors .
Advanced: What contradictions exist in the neurotoxic vs. neuroprotective roles of tetrahydroisoquinoline derivatives?
Answer:
- Neurotoxicity : N-methyl-1,2,3,4-tetrahydroisoquinoline generates neurotoxic isoquinolinium ions via MAO-B oxidation .
- Neuroprotection : 6,7-Dimethoxy derivatives (e.g., 18g) scavenge ROS via catechol-like redox cycling, as shown in SH-SY5Y neuronal models . Mechanistic duality requires in vivo metabolite tracking (e.g., LC-MS/MS) .
Basic: What safety protocols are recommended for handling benzyl-protected tetrahydroisoquinoline intermediates?
Answer:
- Debenzylation : Use phosgene or triphosgene (BTC) in anhydrous CHCl under N, followed by neutralization with NaHCO .
- PPE : Nitrile gloves and fume hoods are mandatory due to genotoxic risks (e.g., benzyl chloride byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
